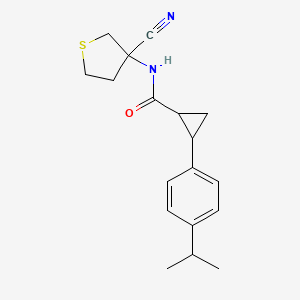

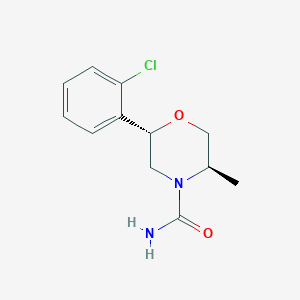

(2S,5R)-2-(2-氯苯基)-5-甲基吗啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

I found a reference that might contain information about the synthesis of this compound, but the details are not directly available.Molecular Structure Analysis

Again, the same reference might contain information about the molecular structure, but the details are not directly available.作用机制

Tropisetron works by blocking the 5-HT3 receptors in the central and peripheral nervous systems. This prevents the release of serotonin, which is responsible for causing nausea and vomiting. Tropisetron also has anti-inflammatory and analgesic properties, which contribute to its effectiveness in the treatment of migraine headaches and fibromyalgia.

Biochemical and Physiological Effects:

Tropisetron has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Tropisetron also has analgesic properties, which are believed to be due to its ability to modulate the release of neurotransmitters such as substance P and glutamate.

实验室实验的优点和局限性

Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. However, it has some limitations. Tropisetron has a short half-life, which can make it difficult to use in long-term experiments. It also has poor solubility in water, which can make it difficult to administer in certain experimental conditions.

未来方向

There are several future directions for the use of Tropisetron in scientific research. One area of interest is in the treatment of inflammatory bowel disease. Tropisetron has been shown to have anti-inflammatory properties, and may be useful in the treatment of this condition. Another area of interest is in the treatment of chronic pain conditions, such as neuropathic pain. Tropisetron's analgesic properties make it a potential candidate for the development of new treatments for these conditions. Finally, Tropisetron's ability to modulate the release of neurotransmitters may make it a useful tool in the study of the neural mechanisms underlying behavior and cognition.

Conclusion:

In conclusion, Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. It is used in the treatment of chemotherapy-induced nausea and vomiting, and has also been shown to have anti-inflammatory and analgesic properties. Tropisetron has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.

合成方法

The synthesis of Tropisetron involves the reaction of 2-chlorobenzonitrile with 2-methyl-2-oxazoline to form 2-chlorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine in the presence of a base to form Tropisetron.

科学研究应用

- EN300-7536310 作为抗癌药物显示出前景。研究人员调查了其抑制特定癌细胞系的能力,尤其是那些对传统化疗有抵抗力的细胞系。机制研究表明,它会干扰细胞周期进程并在癌细胞中诱导凋亡。 需要进一步探索以优化其疗效和安全性 .

- 该化合物的独特结构使其成为神经保护干预的候选药物。研究人员已探索其在减轻氧化应激、减少神经炎症和促进神经元存活方面的潜力。 研究人员对它在阿尔茨海默病和帕金森病等神经退行性疾病中的应用特别感兴趣 .

- EN300-7536310 在临床前模型中表现出镇痛作用。它与中枢神经系统中的特定受体相互作用,调节疼痛感知。 研究人员正在研究其作为阿片类镇痛药物替代品的潜力,旨在提高安全性及疗效 .

- 炎症在多种疾病中起着至关重要的作用。EN300-7536310 通过抑制关键炎症通路表现出抗炎特性。 研究人员正在探索其在类风湿性关节炎、炎症性肠病和哮喘等疾病中的应用 .

- EN300-7536310 对心血管健康的影响是一个令人关注的领域。它可能会影响血压调节、血管张力和内皮功能。 研究人员正在研究其作为血管扩张剂和心血管保护剂的潜力 .

- 除了其治疗应用之外,EN300-7536310 在化学生物学和药物化学中也是一种有价值的工具。 科学家用它来探测特定的生物通路,验证药物靶标,并设计具有改善特性的新型类似物 .

抗癌潜力

神经保护和神经退行性疾病

镇痛特性

抗炎活性

心血管应用

化学生物学和药物化学

属性

IUPAC Name |

(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-8-7-17-11(6-15(8)12(14)16)9-4-2-3-5-10(9)13/h2-5,8,11H,6-7H2,1H3,(H2,14,16)/t8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOEMJAIXPPCF-LDYMZIIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)N)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO[C@H](CN1C(=O)N)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)